molecular formula C15H14N2O4 B8771275 N-(4-methoxy-2-nitrophenyl)-2-phenylacetamide

N-(4-methoxy-2-nitrophenyl)-2-phenylacetamide

Cat. No. B8771275
M. Wt: 286.28 g/mol
InChI Key: XCVYZHLSEUNZAY-UHFFFAOYSA-N
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Patent
US06211177B1

Procedure details

Iron (Fe) (124.7 mmole, 6.97 g) is added to a solution of N-(4-methoxy-2-nitrophenyl) phenylacetamide (18.5 mmole, 5.0 g) in acetic acid (130 ml). The mixture is refluxed for two hours and is stirred at room temperature for 48 hours. The solvent is evaporated. Recrystallisation from ethyl. acetate gives the title product as a light yellow solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step One
Name
Quantity
6.97 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9][C:10](=O)[CH2:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[C:5]([N+:19]([O-])=O)[CH:4]=1.[C:22]([OH:25])(=[O:24])[CH3:23]>[Fe]>[C:22]([O-:25])(=[O:24])[CH3:23].[CH2:11]([C:10]1[NH:19][C:5]2[CH:4]=[C:3]([O:2][CH3:1])[CH:8]=[CH:7][C:6]=2[N:9]=1)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
COC1=CC(=C(C=C1)NC(CC1=CC=CC=C1)=O)[N+](=O)[O-]
Name
Quantity
130 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
6.97 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred at room temperature for 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed for two hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated
CUSTOM
Type
CUSTOM
Details
Recrystallisation from ethyl

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
C(C)(=O)[O-]
Name
Type
product
Smiles
C(C1=CC=CC=C1)C=1NC2=C(N1)C=CC(=C2)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.